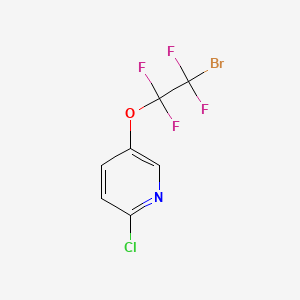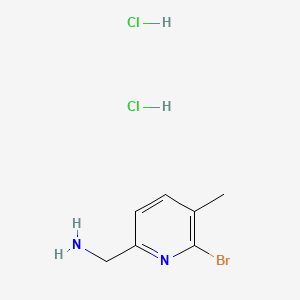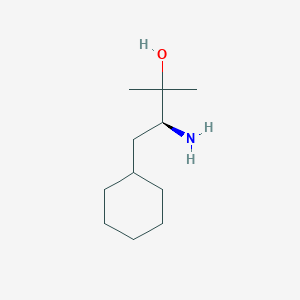
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol is a chiral compound with a unique structure that includes an amino group, a cyclohexyl group, and a tertiary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable ketone precursor using chiral catalysts or reagents. For example, the reduction of 4-cyclohexyl-2-methyl-2-oxobutanoic acid with a chiral reducing agent can yield the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogenation to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-cyclohexyl-2-methyl-2-oxobutanoic acid.
Reduction: The major product is 3-amino-4-cyclohexyl-2-methylbutan-2-amine.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Applications De Recherche Scientifique
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for selective interactions with biological molecules, enhancing its efficacy and reducing side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Amino-4-cyclohexyl-2-methylbutan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Amino-4-cyclohexylbutan-2-ol: A structurally similar compound lacking the methyl group.
4-Cyclohexyl-2-methyl-2-oxobutanoic acid: A related compound that can be synthesized from (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol through oxidation.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a tertiary alcohol
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
(3S)-3-amino-4-cyclohexyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,13)10(12)8-9-6-4-3-5-7-9/h9-10,13H,3-8,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
GXPJBRFKTAXGRS-JTQLQIEISA-N |
SMILES isomérique |
CC(C)([C@H](CC1CCCCC1)N)O |
SMILES canonique |
CC(C)(C(CC1CCCCC1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


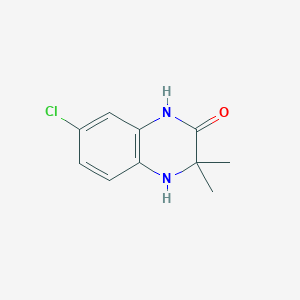
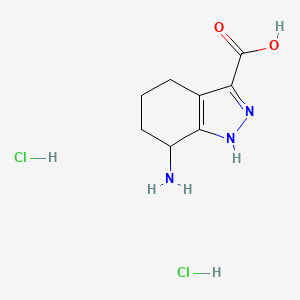

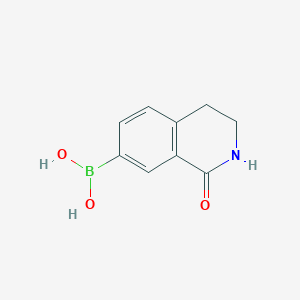
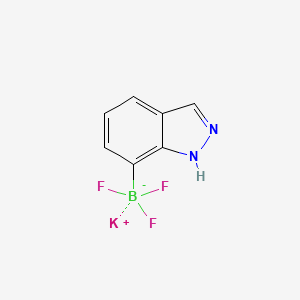
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)
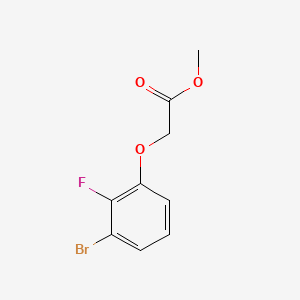
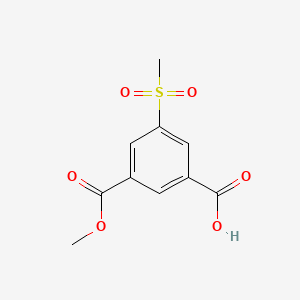
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
